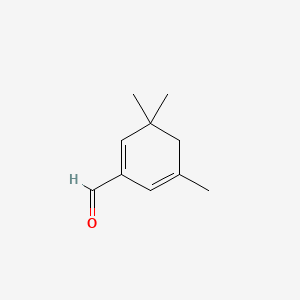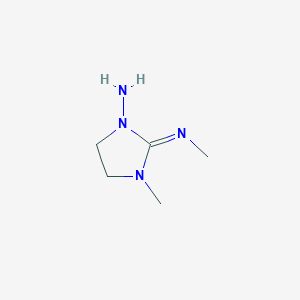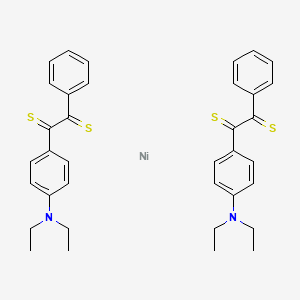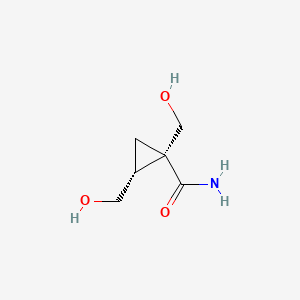
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide is a chiral compound with two hydroxymethyl groups and a carboxamide group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with formaldehyde and subsequent conversion to the carboxamide. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Amines from reduction.
- Substituted cyclopropane derivatives from nucleophilic substitution.
Scientific Research Applications
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide: The enantiomer of the compound with similar properties but different stereochemistry.
Cyclopropane-1,1-dicarboxamide: Lacks the hydroxymethyl groups but shares the cyclopropane and carboxamide features.
1,2-bis(hydroxymethyl)cyclopropane: Similar structure but without the carboxamide group.
Uniqueness
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H11NO3/c7-5(10)6(3-9)1-4(6)2-8/h4,8-9H,1-3H2,(H2,7,10)/t4-,6-/m0/s1 |
InChI Key |
HXUKTVFRPMPONY-NJGYIYPDSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(CO)C(=O)N)CO |
Canonical SMILES |
C1C(C1(CO)C(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


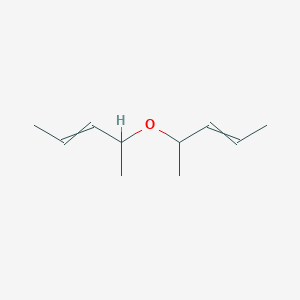
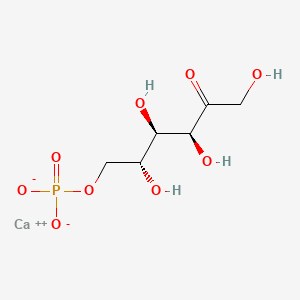
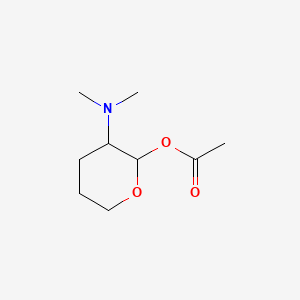

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

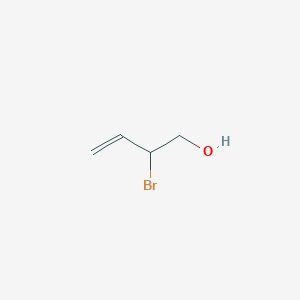

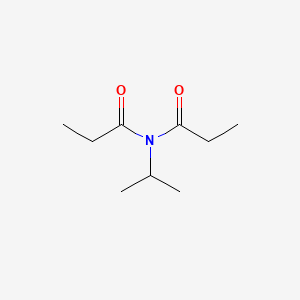

![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
